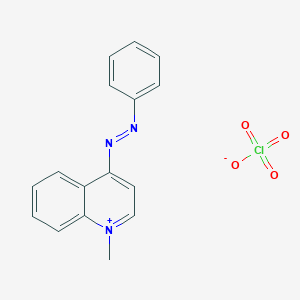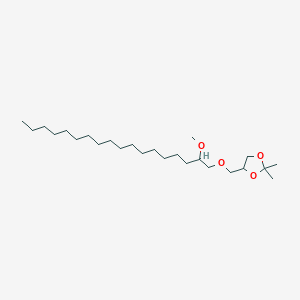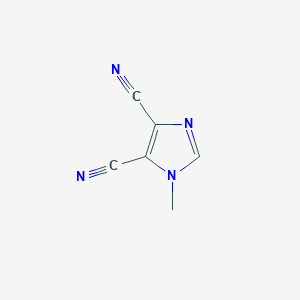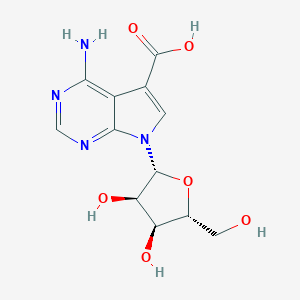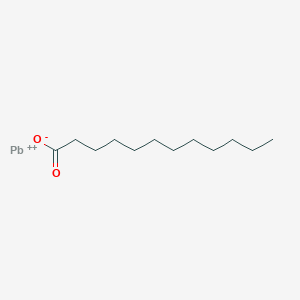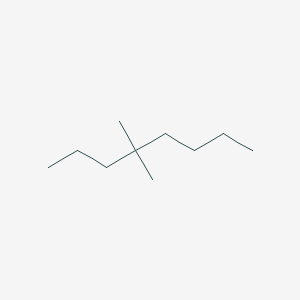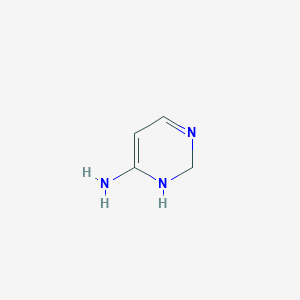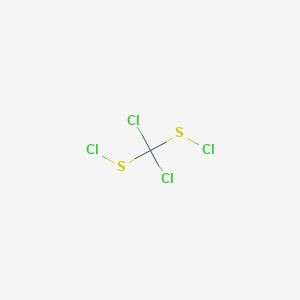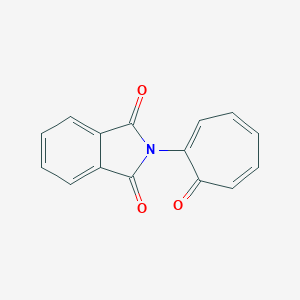
Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a derivative of phthalimide and is known for its ability to act as a building block for the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- is not well understood. However, it is believed to act as a nucleophile in organic reactions, which makes it a useful building block for the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- have not been extensively studied. However, studies have shown that it has low toxicity and does not exhibit any significant adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and has a long shelf life. However, its limitations include its limited solubility in certain solvents, which can limit its use in certain reactions.
Direcciones Futuras
There are several future directions for the research and development of phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-. One potential direction is the synthesis of new biologically active compounds using this compound as a building block. Another direction is the development of new synthetic methods for the production of phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- and its derivatives. Additionally, the potential applications of this compound in the fields of materials science and nanotechnology should be explored further.
Conclusion:
Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- is a versatile compound that has potential applications in various fields of scientific research. Its unique properties make it a useful building block for the synthesis of various organic compounds, and its low toxicity and stability make it an attractive option for lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- involves a multi-step process that starts with the reaction of phthalic anhydride with cycloheptatriene in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrazine hydrate to form the intermediate product, which is further reacted with acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- has been widely used in scientific research for its potential applications in the synthesis of various organic compounds. It has been used as a building block for the synthesis of biologically active compounds such as antifungal, antibacterial, and anticancer agents. It has also been used in the synthesis of dyes, pigments, and polymers.
Propiedades
Número CAS |
18188-89-1 |
|---|---|
Nombre del producto |
Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- |
Fórmula molecular |
C15H9NO3 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
2-(7-oxocyclohepta-1,3,5-trien-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H9NO3/c17-13-9-3-1-2-8-12(13)16-14(18)10-6-4-5-7-11(10)15(16)19/h1-9H |
Clave InChI |
FVMFBHBLHLONRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=O)C=C1)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
C1=CC=C(C(=O)C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Otros números CAS |
18188-89-1 |
Sinónimos |
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)phthalimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
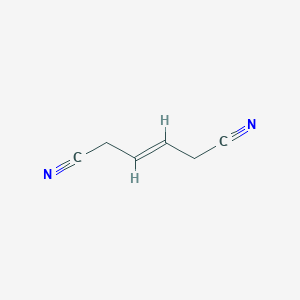
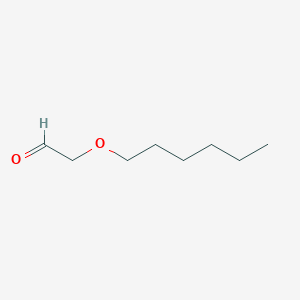
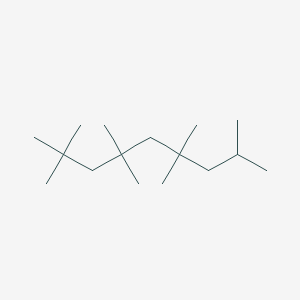
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
